
Technical Support Center: Troubleshooting
Welding Defects in Copper-Nickel Pipes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Copper;nickel

Cat. No.: B14735933 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in addressing

common issues encountered during the welding of copper-nickel pipes.

Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common welding

defects in copper-nickel alloys (such as 90/10 and 70/30).

Issue 1: Porosity in the Weld
Description: The presence of small, typically spherical cavities within the weld metal. Porosity

can be surface-breaking or subsurface and can compromise the mechanical strength and

corrosion resistance of the weld.

Root Cause Analysis and Solutions:

Troubleshooting & Optimization

Check Availability & Pricing
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Potential Cause Explanation Recommended Solution

Contamination

Oil, grease, paint, marking

crayons, or shop dirt on the

weld surface or filler wire can

release gases during welding,

leading to porosity.[1]

Thoroughly clean the joint area

and filler wire with a suitable

solvent and use a dedicated

stainless steel brush. Ensure

the welding environment is

clean.[1]

Inadequate Gas Shielding

Insufficient shielding gas flow,

excessive arc length, or drafts

can allow atmospheric

contamination (nitrogen and

oxygen) of the molten weld

pool.[1]

Increase shielding gas flow

rate, maintain a short arc

length (approximately 1.5-

3mm), and shield the welding

area from drafts. Use a gas

lens for better coverage.

Moisture

Moisture on the base metal,

filler wire, or in the shielding

gas can be a source of

hydrogen, a primary cause of

porosity.

Ensure base metal and filler

materials are dry. Use a high-

purity shielding gas and check

for leaks in the gas lines.

Incorrect Welding Technique

An excessively long arc can

lead to atmospheric

contamination.[1] Autogenous

welding (without filler metal) is

also a common cause of

porosity as the filler wire

contains deoxidizers.[1]

Maintain a short, consistent arc

length. Always use a

deoxidized filler metal, such as

ERCuNi.

Troubleshooting Workflow for Porosity:
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Corrective Actions

Porosity Detected Check Joint and Filler
Wire Cleanliness

Evaluate Shielding Gas
Coverage and Quality

If clean

Thoroughly Clean
and Degrease

Inspect for Moisture
Contamination

If adequate

Adjust Gas Flow,
Shorten Arc, Use Gas Lens

Review Welding
Technique

If dryDry Materials,
Check Gas Purity

Porosity EliminatedIf correct

Use Filler Metal,
Maintain Short Arc

Click to download full resolution via product page

Troubleshooting workflow for porosity.

Issue 2: Lack of Fusion
Description: A condition where the weld metal does not fuse completely with the base metal or

with a preceding weld bead. This is a serious defect that significantly weakens the joint.
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Potential Cause Explanation Recommended Solution

Insufficient Heat Input

Low welding current, high

travel speed, or an incorrect

torch angle can prevent the

base metal from reaching its

melting point.

Increase welding current,

decrease travel speed, and

maintain a proper work angle

to ensure adequate melting of

the base material.

Incorrect Joint Design

A narrow groove angle or

insufficient root gap can

prevent the arc and filler metal

from reaching the root of the

joint.

Use a wider groove angle

(typically 70-80 degrees for

copper-nickel) and ensure an

adequate root gap.

Oxide and Contaminant Films

Oxides and other surface

contaminants can prevent

proper fusion between the

molten weld metal and the

base material.

Thoroughly clean the weld joint

surfaces immediately before

welding.

Sluggish Weld Pool

The molten weld metal of

copper-nickel alloys can be

more sluggish than that of

steel, making it difficult to

achieve proper sidewall fusion.

Use a slight weaving motion to

ensure the weld pool washes

into the sidewalls of the joint.

Logical Relationship for Preventing Lack of Fusion:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b14735933?utm_src=pdf-body-img
https://www.benchchem.com/product/b14735933?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14735933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. ASTM E165/E165M Standard Practice for Liquid Penetrant Testing for General Industry –
eLearning Course [store.astm.org]

To cite this document: BenchChem. [Technical Support Center: Troubleshooting Welding
Defects in Copper-Nickel Pipes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14735933#troubleshooting-welding-defects-in-
copper-nickel-pipes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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